

2-(4-Biphenyl)-4,6-dichloro-1,3,5-triazine molecular weight

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Compound of Interest

Compound Name: 2-(4-Biphenyl)-4,6-dichloro-
1,3,5-triazine

Cat. No.: B1344161

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An In-depth Technical Guide to **2-(4-Biphenyl)-4,6-dichloro-1,3,5-triazine**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-(4-biphenyl)-4,6-dichloro-1,3,5-triazine**, a key intermediate in the fields of materials science and medicinal chemistry. This document details its chemical and physical properties, outlines a representative synthetic protocol, and illustrates its utility as a versatile chemical building block.

Core Compound Properties

2-(4-Biphenyl)-4,6-dichloro-1,3,5-triazine (CAS No. 10202-45-6) is a heterocyclic compound featuring a biphenyl group attached to a dichloro-substituted triazine ring.^{[1][2]} The electron-deficient nature of the 1,3,5-triazine core and the two reactive chlorine atoms make it highly susceptible to sequential nucleophilic substitution, rendering it a valuable precursor for more complex molecules.^[2]

Physicochemical Data

The key quantitative properties of the compound are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	C ₁₅ H ₉ Cl ₂ N ₃	[1][3][4]
Molecular Weight	302.16 g/mol (or 302.2 g/mol)	[1][3][4][5]
Appearance	White to yellow powder or crystal	[6]
Melting Point	157.0 - 161.0 °C	
Density (Predicted)	1.351 ± 0.06 g/cm ³	[6]
pKa (Predicted)	-1.43 ± 0.10	[6]
Exact Mass	301.0173527 Da	[1]

Solubility Profile

While extensive quantitative solubility data is not readily available, a qualitative solubility profile can be predicted based on its structure and data from analogous compounds.[7] The molecule's predominantly nonpolar structure suggests low solubility in water but good solubility in various organic solvents.

Solvent Class	Example Solvents	Predicted Solubility	Rationale
Polar Aprotic	Acetone, Acetonitrile, THF, Dichloromethane	Soluble	Favorable dipole-dipole interactions with the triazine ring.
Aromatic	Benzene, Toluene	Soluble	π -stacking interactions between the solvent and the biphenyl moiety.
Polar Protic	Methanol, Ethanol	Moderately Soluble	Limited potential for hydrogen bonding, but dipole interactions assist.
Nonpolar	Hexane, Cyclohexane	Sparingly Soluble to Insoluble	Lack of favorable intermolecular interactions.

Table based on predictions for analogous compounds.[\[7\]](#)

Synthesis and Reactivity

The primary route for synthesizing mono-aryl substituted dichlorotriazines is the Friedel-Crafts reaction between cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) and an aromatic compound, such as biphenyl.[\[8\]](#)[\[9\]](#) This reaction is typically catalyzed by a Lewis acid like aluminum chloride (AlCl_3).[\[8\]](#)[\[10\]](#)

Representative Experimental Protocol: Friedel-Crafts Synthesis

The following is a representative protocol for the synthesis of **2-(4-biphenyl)-4,6-dichloro-1,3,5-triazine**, based on established Friedel-Crafts procedures for related compounds.[\[8\]](#)[\[10\]](#)

Materials:

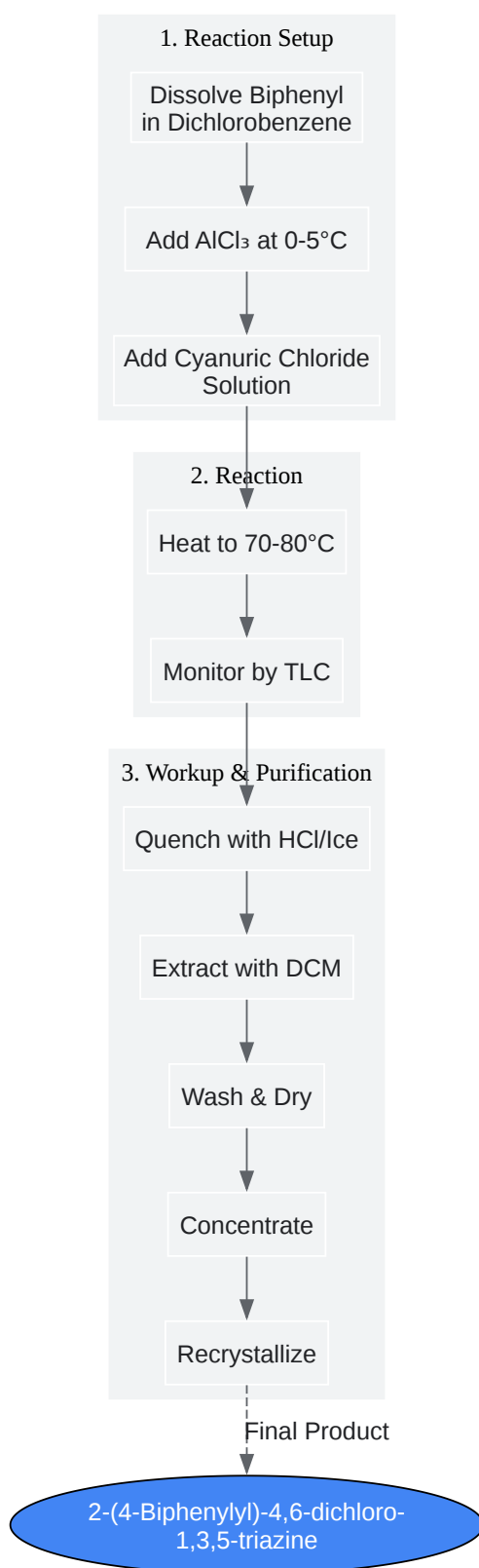
- Cyanuric chloride (1.0 eq)

- Biphenyl (1.0 eq)
- Anhydrous aluminum chloride (AlCl_3) (1.1 eq)
- Anhydrous dichlorobenzene (solvent)
- Ice, Hydrochloric acid (for workup)
- Dichloromethane or other suitable solvent (for extraction)
- Anhydrous magnesium sulfate (for drying)

Procedure:

- **Reaction Setup:** In a dried, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add biphenyl and anhydrous dichlorobenzene. Stir the mixture until the biphenyl is completely dissolved.
- **Catalyst Addition:** Cool the flask in an ice bath and slowly add anhydrous aluminum chloride in portions.
- **Addition of Cyanuric Chloride:** Once the catalyst is added, slowly add a solution of cyanuric chloride in anhydrous dichlorobenzene to the reaction mixture while maintaining the temperature at 0-5 °C.
- **Reaction:** After the addition is complete, allow the mixture to warm to room temperature and then heat to approximately 70-80 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically run for several hours until completion.
- **Workup:** Cool the reaction mixture to room temperature and carefully pour it over a mixture of crushed ice and concentrated hydrochloric acid.
- **Extraction:** Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane. Combine the organic layers.
- **Purification:** Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

- Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol or a dichloromethane/heptane mixture) to yield the final product as a white or off-white solid.[\[11\]](#)



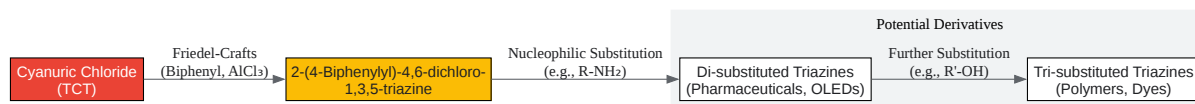
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Caption: Experimental workflow for the Friedel-Crafts synthesis.

Applications in Drug Development and Materials Science

The 1,3,5-triazine (or s-triazine) scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds.[12] Derivatives have shown a wide spectrum of activities, including anticancer, antimicrobial, and antiviral properties. [12][13]

2-(4-Biphenyl)-4,6-dichloro-1,3,5-triazine serves as a versatile building block. The two chlorine atoms can be sequentially replaced by various nucleophiles (e.g., amines, alcohols, thiols) by carefully controlling the reaction temperature. This allows for the construction of large libraries of di- and tri-substituted triazine derivatives for drug discovery screening.[2] In materials science, the biphenyl moiety contributes to charge transport and luminescence, making this compound a useful intermediate for Organic Light-Emitting Diode (OLED) materials.[2]



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Caption: Role as a versatile chemical intermediate.

Safety and Handling

This compound is classified as a skin and eye irritant.[1] Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All handling should be performed in a well-ventilated fume hood. Store the compound in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen).[6]

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